Oblongine

Description

Historical Context and Isolation from Natural Sources

The study of oblongine (B106143) is rooted in the investigation of natural products, particularly alkaloids found in medicinal plants.

Discovery and Initial Characterization

The initial discovery and characterization of this compound were significant steps in understanding its chemical identity. The identity of isolated this compound was established through spectral analysis and synthesis researchgate.net.

Isolation from Tiliacora dinklagei (Menispermaceae)

A key source for the isolation of this compound has been the plant Tiliacora dinklagei, a species belonging to the Menispermaceae family africaresearchconnects.comdspacedirect.org. This plant is native to West Africa and has been traditionally used for various medicinal purposes africaresearchconnects.com. Research involving Tiliacora dinklagei has focused on the isolation of bioactive compounds, including this compound africaresearchconnects.comafricaresearchconnects.com. An investigation into the water-soluble alkaloid fraction of the roots of T. dinklagei led to the isolation of this compound researchgate.net. The isolation of this compound from Tiliacora dinklagei has been documented in multiple studies dspacedirect.orggoogle.com.

Identification in Polyalthia nemoralis and Other Genera

Beyond Tiliacora dinklagei, this compound has been identified in other plant genera. It has been isolated from the branches and leaves of Polyalthia nemoralis nih.govbiocrick.comchemfaces.com. This represented the first time this compound was isolated from the genus Polyalthia nih.govbiocrick.comchemfaces.com. This compound has also been reported in Fagara macrophylla biocrick.comchemfaces.com, Stephania tetrandra, Stephania cephalantha, and Magnolia officinalis nih.govnih.govmdpi.com. Additionally, it has been found in species within the Litsea genus, specifically from the stem of L. cubeba nih.gov. This compound has also been isolated from Cissampelos pareira chemrxiv.org and Cryptocarya konishii phcogj.com.

Table 1: Plant Sources from which this compound has been Isolated

| Plant Genus/Species | Family | Plant Part(s) Isolated From | Source Citation |

| Tiliacora dinklagei | Menispermaceae | Roots | researchgate.netafricaresearchconnects.comdspacedirect.orggoogle.com |

| Polyalthia nemoralis | Annonaceae | Branches and leaves | nih.govbiocrick.comchemfaces.com |

| Fagara macrophylla | Rutaceae | Bark | biocrick.comchemfaces.com |

| Stephania tetrandra | Menispermaceae | Not specified | nih.govnih.gov |

| Stephania cephalantha | Menispermaceae | Not specified | nih.govnih.gov |

| Magnolia officinalis | Magnoliaceae | Bark | mdpi.com |

| Litsea cubeba | Lauraceae | Stem | nih.gov |

| Cissampelos pareira | Menispermaceae | Whole plant | chemrxiv.org |

| Cryptocarya konishii | Lauraceae | Not specified | phcogj.com |

| Berberis oblonga | Berberidaceae | Not specified | naturalproducts.net |

| Tiliacora funifera | Menispermaceae | Not specified | naturalproducts.net |

| Zanthoxylum chalybeum | Rutaceae | Not specified | naturalproducts.net |

| Zanthoxylum usambarense | Rutaceae | Not specified | naturalproducts.net |

| Aristolochia triangularis | Aristolochiaceae | Not specified | naturalproducts.net |

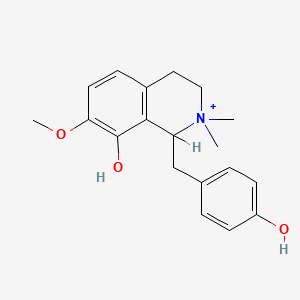

Structural Classification as a Benzylisoquinoline Alkaloid

This compound is structurally classified as a benzylisoquinoline alkaloid researchgate.netafricaresearchconnects.comdspacedirect.orgnih.govmetabolomicsworkbench.org. Benzylisoquinoline alkaloids are a large and diverse group of natural products characterized by an isoquinoline (B145761) core substituted with a benzyl (B1604629) group at the C1 position wikipedia.org. This structural class is widely found in plants, particularly in families such as Menispermaceae, Annonaceae, Berberidaceae, Lauraceae, and Ranunculaceae uj.ac.zaresearchgate.net. This compound is specifically identified as a quaternary benzylisoquinoline alkaloid nih.govphcogj.com. The PubChem database lists this compound with CID 173713 and CID 157129, both indicating its molecular formula as C₁₉H₂₄NO₃⁺ nih.govnih.gov. Its computed properties include a molecular weight of 314.4 g/mol and an exact mass of 314.17561863 Da nih.govnih.govuni.lu.

Table 2: this compound Chemical Properties (PubChem Data)

| Property | Value | Source Citation |

| Molecular Formula | C₁₉H₂₄NO₃⁺ | nih.govnih.govuni.lu |

| Molecular Weight | 314.4 g/mol | nih.govnih.gov |

| Exact Mass | 314.17561863 Da | nih.govnih.govuni.lu |

| PubChem CID | 173713, 157129 | nih.govnih.gov |

Overview of Research Trajectories

Research trajectories involving this compound have primarily focused on its isolation, structural elucidation, and identification in various plant species researchgate.netafricaresearchconnects.comdspacedirect.orgnih.govbiocrick.comchemfaces.commdpi.comnih.govchemrxiv.orgphcogj.com. Studies have employed chromatographic methods such as silica (B1680970) gel, macroporous adsorption resin, and Sephadex LH-20 column chromatography for its isolation nih.govbiocrick.comchemfaces.com. Structural elucidation has been performed using physicochemical properties and spectral data, including NMR and MS researchgate.netnih.govbiocrick.comchemfaces.commdpi.comchemrxiv.org. The synthesis of this compound and related alkaloids has also been a subject of research researchgate.netafricaresearchconnects.com. Furthermore, this compound has been included in studies investigating the chemical profiles of medicinal plants using techniques like HPLC-ESI-MSn mdpi.comrsc.org. Its presence has been noted in the context of broader studies on alkaloid distribution in plant families like Menispermaceae and Lauraceae nih.govuj.ac.za.

Table 3: Research Techniques Used in this compound Studies

| Research Technique | Application in this compound Studies | Source Citation |

| Column Chromatography (Silica gel, etc.) | Isolation and purification | nih.govbiocrick.comchemfaces.com |

| Spectral Data Analysis (NMR, MS, etc.) | Structural elucidation and identification | researchgate.netnih.govbiocrick.comchemfaces.commdpi.comchemrxiv.org |

| Synthesis | Confirmation of structure and preparation of related compounds | researchgate.netafricaresearchconnects.com |

| HPLC-ESI-MSn | Identification and characterization in complex mixtures | mdpi.comrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZOQWVMMYVBU-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317701 | |

| Record name | (-)-Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oblongine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

152230-57-4 | |

| Record name | (-)-Oblongine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152230-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Oblongine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oblongine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109.5 °C | |

| Record name | Oblongine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformation Studies of Oblongine

Total Synthesis Approaches for Oblongine (B106143)

Total synthesis of this compound involves constructing the complete molecule from simpler precursors. Early work established synthetic routes to this compound and related benzylisoquinoline alkaloids. acs.orgresearchgate.net

Strategies for Stereocontrolled Synthesis

Stereocontrolled synthesis is crucial for producing compounds with defined three-dimensional structures, which can significantly impact their biological activity. While specific detailed strategies for the stereocontrolled synthesis of this compound were not extensively detailed in the search results, the importance of stereocontrol in the synthesis of various alkaloids, including isoquinoline (B145761) derivatives, is a recognized area of research. science.govscience.govrsc.org Achieving stereoselectivity often involves the use of chiral reagents, catalysts, or specific reaction conditions that favor the formation of one stereoisomer over others. Strategies can include asymmetric catalysis, diastereoselective reactions, and the use of chiral building blocks. rsc.org

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives involves modifying the core structure of this compound to explore how structural changes affect its properties. acs.orgresearchgate.net This is a common strategy in chemistry to discover compounds with altered or improved activities.

Structural Modification Strategies

Structural modification strategies for creating this compound analogs can involve alterations to the benzylisoquinoline core, changes to the substituents on the aromatic rings, or modifications to the nitrogen atom. nih.gov These modifications can lead to compounds with different physical, chemical, and biological properties. The synthesis of related benzylisoquinoline alkaloids alongside this compound in early studies indicates that variations around the core structure have been explored. acs.orgresearchgate.net

Examples of general structural modification strategies in organic chemistry include:

Substitution of functional groups. nih.gov

Alteration of ring systems.

Introduction or removal of double bonds.

Modification of stereochemistry.

Specific structural modification strategies applied directly to this compound were not detailed in the search results, but the synthesis of related alkaloids suggests that variations in methoxy (B1213986) and hydroxyl group positions and the presence of quaternary nitrogen centers are relevant modifications. acs.orgresearchgate.net

Libraries of Related Alkaloids and Chemical Scaffolds

Research on this compound is often conducted within the broader context of studies on benzylisoquinoline alkaloids and other related chemical scaffolds. acs.orgresearchgate.netscience.govscience.gov Libraries of these related compounds are synthesized or isolated to investigate structure-activity relationships. acs.orgresearchgate.netswu.ac.th

This compound belongs to the class of isoquinoline alkaloids. science.govmdpi.commdpi.com Studies on the synthesis of various isoquinoline derivatives and related alkaloid structures contribute to the understanding of the chemical space around this compound. science.govscience.govscience.gov

Examples of related alkaloids mentioned in the search results include:

(+)-menisperine science.govscience.govresearchgate.net

(+)-N-methylcorydine science.govscience.gov

stepharanine (B1251730) science.govscience.gov

(+)-xanthoplanine science.govscience.govresearchgate.net

dehydrodiscretine science.govscience.gov

jatrorrhizine (B191652) science.govscience.gov

palmatine (B190311) science.govscience.gov

(+)-laurifoline researchgate.net

(-)-magnocurarine researchgate.net

(-)-magnoflorine researchgate.net

These related alkaloids share structural features with this compound and their synthesis and study provide valuable insights into the properties and potential modifications of the benzylisoquinoline scaffold.

Preparation of Chemical Probes for Biological Research

Chemical probes are valuable tools in biological research to investigate the function of biological targets. frontiersin.orgburleylabs.co.uknih.govmdpi.com The preparation of chemical probes based on this compound would involve synthesizing this compound or its analogs with attached tags, such as fluorescent labels, affinity tags, or photoreactive groups. frontiersin.orgburleylabs.co.uknih.govmdpi.comljmu.ac.uk These tags allow for the tracking, isolation, or functional study of the probe's interaction with biological molecules. frontiersin.orgburleylabs.co.uknih.govmdpi.comljmu.ac.uk

Biosynthetic Pathways and Precursor Metabolism of Oblongine

Proposed Biosynthetic Routes in Plant Systems

The biosynthesis of isoquinoline (B145761) alkaloids, including Oblongine (B106143), is generally understood to originate from the shikimate pathway, which provides the precursors for aromatic amino acids like phenylalanine and tyrosine. atlantis-press.comresearchgate.netmdpi.com Tyrosine is a key building block for tetrahydrobenzylisoquinoline, a central intermediate in the biosynthesis of many isoquinoline alkaloids. core.ac.uk

A widely accepted proposed route for the initial steps of isoquinoline alkaloid biosynthesis involves the condensation of two dopamine (B1211576) units or a dopamine unit and a derivative of tyrosine. Specifically, the condensation of 4-hydroxyphenylacetaldehyde, derived from tyrosine, and dopamine is a crucial step, yielding the initial and central intermediate, (S)-norcoclaurine. core.ac.ukresearchgate.net From (S)-norcoclaurine, a series of enzymatic modifications, including hydroxylations, methylations, and cyclizations, lead to the diverse structures of isoquinoline alkaloids. While a dedicated, step-by-step pathway solely for this compound has not been fully elucidated in the provided literature, its presence as a biogenetically related intermediate to compounds like yanhusuomide A suggests it lies downstream of these initial steps within the broader isoquinoline alkaloid biosynthetic network. researchgate.netnih.gov The specific branching points and sequential reactions leading directly to this compound from a common intermediate like (S)-norcoclaurine would involve unique enzymatic transformations characteristic of the plant species in which it is found.

Enzymatic Components and Pathway Intermediates

The biosynthesis of isoquinoline alkaloids involves a suite of enzymes catalyzing specific reactions. Enzymes involved in the shikimate pathway and the conversion of tyrosine to dopamine and 4-hydroxyphenylacetaldehyde are essential for providing the initial precursors. core.ac.ukatlantis-press.comresearchgate.net Key enzymatic steps in the core isoquinoline alkaloid pathway include the Pictet-Spengler type condensation between dopamine and the tyrosine-derived aldehyde, catalyzed by enzymes that facilitate the formation of the tetrahydrobenzylisoquinoline scaffold. Subsequent modifications leading to specific alkaloids like this compound involve various enzyme classes.

Enzymes such as cytochrome P450s play a significant role in oxidative reactions, including hydroxylations, which introduce hydroxyl groups at specific positions on the alkaloid structure. ebi.ac.ukbiorxiv.org Methyltransferases are crucial for adding methyl groups to nitrogen or oxygen atoms. Other enzymes, such as oxidoreductases and enzymes involved in quaternary amine formation, would also be expected to participate in the later stages of this compound biosynthesis, contributing to its specific structural features, including the quaternary nitrogen atom.

Based on the general pathway for isoquinoline alkaloids and the structure of this compound, potential intermediates would include tyrosine, dopamine, 4-hydroxyphenylacetaldehyde, and (S)-norcoclaurine, followed by modified tetrahydrobenzylisoquinoline derivatives undergoing hydroxylation, methylation, and quaternary salt formation.

While specific enzymes directly catalyzing each step towards this compound are not fully detailed, the types of enzymatic activities involved in isoquinoline alkaloid biosynthesis are well-established.

| Precursor/Intermediate | Type of Compound | Role in Biosynthesis |

| Tyrosine | Aromatic Amino Acid | Primary precursor |

| Dopamine | Catecholamine | Precursor via decarboxylation of L-DOPA |

| 4-Hydroxyphenylacetaldehyde | Aldehyde | Precursor derived from tyrosine |

| (S)-Norcoclaurine | Tetrahydrobenzylisoquinoline | Initial and central isoquinoline alkaloid intermediate |

| Modified Tetrahydrobenzylisoquinolines | Alkaloid Intermediates | Subject to further enzymatic modification |

| This compound | Isoquinoline Alkaloid | Final product in this context |

| Enzyme Class | Catalyzed Reaction Type(s) | Potential Role in this compound Biosynthesis |

| Enzymes of Shikimate Pathway | Synthesis of aromatic amino acids | Production of tyrosine |

| Decarboxylases | Removal of carboxyl group from amino acids | Conversion of L-DOPA to dopamine |

| Aminotransferases | Transfer of amino groups | Involved in precursor formation |

| Enzymes for Condensation | Formation of C-C and C-N bonds | Condensation of dopamine and aldehyde |

| Cytochrome P450s | Oxidative reactions (e.g., hydroxylation) | Hydroxylation of intermediates |

| Methyltransferases | Addition of methyl groups | Methylation of hydroxyl or nitrogen groups |

| Oxidoreductases | Oxidation or reduction reactions | Various steps in intermediate conversion |

| Enzymes for Quaternary Amine Formation | Alkylation of nitrogen atom | Formation of the quaternary nitrogen in this compound |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including alkaloids, is subject to complex genetic and molecular regulation. nih.govnih.gov This regulation ensures that these compounds are produced at appropriate times, in specific tissues, and in response to environmental cues. Gene expression regulation plays a critical role, controlling the transcription of genes encoding the biosynthetic enzymes. psu.eduwikipedia.org

Transcriptional regulation involves the interaction of transcription factors with specific DNA sequences in the promoter regions of biosynthetic genes, influencing the rate at which these genes are transcribed into messenger RNA. psu.eduwikipedia.org This can lead to the upregulation or downregulation of enzyme production, thereby affecting the flux through the biosynthetic pathway.

Molecular regulation can also occur at post-transcriptional, translational, and post-translational levels, affecting mRNA stability, protein synthesis rates, and enzyme activity, respectively. wikipedia.org Metabolons, transient or stable complexes of enzymes involved in a metabolic pathway, can also contribute to regulation by channeling intermediates and increasing pathway efficiency. nih.gov

While specific details on the genetic and molecular regulation solely of this compound biosynthesis are limited in the provided sources, it is understood that the genes encoding the enzymes involved in the broader isoquinoline alkaloid pathway are subject to such regulatory mechanisms. Factors like developmental stage, tissue type, and environmental stresses (e.g., pathogen attack, herbivory) can trigger changes in the expression of these genes, leading to altered levels of alkaloid production. Research in other plant secondary metabolic pathways, such as flavonoid biosynthesis, provides examples of how complex gene networks and regulatory proteins control the production of these compounds. mdpi.comfrontiersin.org Understanding the specific genes and regulatory elements controlling the enzymes leading to this compound would be crucial for potentially manipulating its production in plant systems.

Molecular and Cellular Mechanisms of Oblongine Action

Investigation of Neurotransmitter System Interactions

Neurotransmitter systems are crucial for cell-to-cell communication in the nervous system, involving the synthesis, release, receptor binding, and inactivation of neurotransmitters. wikipedia.orgpharmacologyeducation.org Compounds that interact with these systems can modulate neuronal activity. patsnap.com

Receptor Binding and Modulation Kinetics

Receptor binding is a key step in neurotransmission, where neurotransmitters or other ligands bind to specific receptors on the postsynaptic membrane, triggering a cellular response. wikipedia.orgbritannica.com The kinetics of this binding, including affinity and duration, influence the strength and duration of the signal. Receptor modulators can interact with receptors as agonists, partial agonists, antagonists, or inverse agonists, or they can bind to allosteric sites to enhance or reduce the receptor's response to the neurotransmitter. patsnap.com

Influence on Neurotransmitter Release Mechanisms

Neurotransmitter release typically occurs via exocytosis of synaptic vesicles from the presynaptic terminal, a process triggered by the influx of calcium ions following an action potential. wikipedia.orgbritannica.comyoutube.comnih.gov This complex mechanism involves the mobilization of vesicles, docking at the presynaptic membrane, and fusion mediated by proteins like SNAREs. youtube.comnih.gov Neurotransmitters are then removed from the synaptic cleft by diffusion, enzymatic degradation, or reuptake into the presynaptic neuron or glial cells. wikipedia.orgpharmacologyeducation.orgnih.gov

Information directly detailing oblongine's influence on these specific neurotransmitter release mechanisms (synthesis, storage, release, reuptake, or degradation) is not explicitly available in the provided search results. General mechanisms of neurotransmitter release involve calcium influx and the action of proteins like synapsin and SNARE proteins. youtube.comnih.gov Modulation of voltage-gated calcium channels (VGCCs) can affect neurotransmitter release, as these channels are crucial for calcium entry into presynaptic terminals. researchgate.net Neurotransmitters themselves can also activate presynaptic autoreceptors to inhibit further release by affecting VGCCs. researchgate.net To understand this compound's impact on neurotransmitter release, studies specifically investigating its effects on these presynaptic processes would be necessary.

Intracellular Signaling Pathway Perturbations

Intracellular signaling pathways are complex networks of molecules that relay signals from the cell surface or within the cell to effect a response. wikipedia.orgnih.govkhanacademy.org These pathways involve a cascade of events, often including the activation of enzymes, changes in second messenger concentrations (such as cAMP or calcium ions), and modulation of gene expression. wikipedia.orgnih.govkhanacademy.org Perturbations in these pathways can significantly impact cellular function. frontiersin.org

While there is no direct information in the provided search results detailing how This compound (B106143) specifically perturbs intracellular signaling pathways, the general mechanisms of intracellular signaling involve receptors, enzymes, second messengers, and downstream effectors that ultimately lead to cellular responses. wikipedia.orgnih.govkhanacademy.org Examples of major signaling pathways include the MAPK/ERK pathway and the cAMP-dependent pathway. wikipedia.org Calcium ions also act as important second messengers in various signaling cascades. khanacademy.orgyoutube.com To determine this compound's influence on intracellular signaling, studies would need to investigate its effects on specific pathways and their components within neuronal or other relevant cell types.

Effects on Neuronal Network Functionality (cellular level)

Neuronal networks are interconnected groups of neurons that process and transmit information through coordinated electrical and chemical signaling. At the cellular level, the functionality of these networks depends on the properties of individual neurons, the strength and plasticity of their synaptic connections, and the balance between excitatory and inhibitory inputs. frontiersin.orgplos.org Glial cells, such as astrocytes, also play a role in regulating neuronal network activity. nih.gov

The provided search results lack specific data on this compound's effects on neuronal network functionality at the cellular level. Research in this area typically involves studying the collective activity of populations of neurons, for example, by examining patterns of electrical firing or the synchronization of neuronal activity in in vitro preparations or in vivo. plos.orgnih.gov Factors that influence synaptic plasticity and neurotransmission can ultimately impact how neuronal networks function. frontiersin.orgplos.org Studies on this compound's effects on neuronal networks would need to assess parameters such as network excitability, synchronicity, and information processing at the cellular level.

Preclinical Pharmacological Research on Oblongine Non Human Studies

Neurological Research Paradigms in Animal Models

Extensive searches of scientific literature did not yield any publicly available preclinical studies investigating the effects of Oblongine (B106143) on neurological processes in animal models. Therefore, there is no data to report on its role in learning and memory, its potential application in models of neurodegenerative conditions, or its effects on behavioral phenotyping in cognitive studies.

Assessment of Learning and Memory Processes

No research data was found regarding the assessment of this compound in animal models of learning and memory.

Evaluation in Models of Neurodegenerative Conditions

There are no available studies on the evaluation of this compound in animal models of neurodegenerative conditions.

Behavioral Phenotyping in Cognitive Studies

No data from behavioral phenotyping studies in cognitive animal models involving this compound is present in the available scientific literature.

Cardiovascular System Investigations in Animal Models

Preclinical research has explored the effects of this compound chloride, a quaternary alkaloid isolated from Leontice leontopetalum, on the cardiovascular system of guinea pigs using isolated tissues. The studies focused on its impact on smooth muscle and cardiac muscle preparations.

In isolated guinea-pig ileal longitudinal segments, this compound chloride induced a concentration-dependent relaxation. Similarly, it caused a concentration-dependent relaxation of epinephrine-precontracted pulmonary artery rings.

Regarding its effects on cardiac tissue, this compound chloride demonstrated a concentration-dependent positive inotropic effect, increasing the contractility of the spontaneously-beating atrium and the isolated perfused heart. However, at higher concentrations (10⁻³ and 3 x 10⁻³ M), it exhibited an inhibitory effect on both the contractility and the rate of the heart. The positive inotropic effects of this compound on the atrium were not mediated by beta-adrenergic receptors as they were not blocked by propranolol.

Table 1: Effects of this compound Chloride on Guinea-Pig Isolated Tissues

| Tissue Preparation | Effect | Concentration Range | Observations |

|---|---|---|---|

| Ileal Longitudinal Segments | Relaxation | 3 x 10⁻⁵ M - 10⁻³ M | Concentration-dependent. Not blocked by propranolol, prazosin, or indomethacin. |

| Epinephrine-Precontracted Pulmonary Artery | Relaxation | 10⁻⁵ M - 3 x 10⁻³ M | Concentration-dependent. Not affected by propranolol or indomethacin. |

| Spontaneously-Beating Atrium | Increased Contractility | 10⁻⁵ M - 3 x 10⁻³ M | Concentration-dependent positive inotropic effect. No effect on rate. Not blocked by propranolol or indomethacin. |

| Isolated Perfused Heart | Increased Contractility | Lower concentrations | Positive inotropic effect. |

| Decreased Contractility and Rate | 10⁻³ M, 3 x 10⁻³ M | Inhibitory effects at higher concentrations. |

In Vitro Biological Activity Profiling

Based on available scientific literature, there are no published in vitro studies detailing the biological activity of this compound in the context of enzyme inhibition or activation assays.

Enzyme Inhibition and Activation Assays

No data is available from enzyme inhibition or activation assays for the compound this compound.

Receptor Agonism/Antagonism Characterization

Preclinical research on this compound, utilizing isolated non-human tissues, has provided initial insights into its receptor interaction profile. These studies, primarily functional in nature, suggest that this compound's mechanism of action may involve purinergic pathways, while its interaction with certain adrenergic receptors appears to be limited or indirect.

In studies using guinea-pig isolated ileum, the relaxant effect of this compound was not blocked by the β-adrenergic antagonist propranolol or the α1-adrenergic antagonist prazosin nih.gov. This suggests that this compound does not directly act as an agonist at these adrenergic receptor subtypes to induce ileal relaxation. However, at higher concentrations of this compound, the relaxation was diminished by a combination of propranolol and the α2-adrenergic antagonist yohimbine, indicating a possible complex or indirect interaction at higher concentrations nih.gov.

Further investigation on guinea-pig isolated main pulmonary artery rings showed that the relaxation induced by this compound was not affected by propranolol, again suggesting a lack of β-adrenergic agonist activity in this tissue nih.gov.

The positive inotropic effect of this compound, observed as an increase in contractility in guinea-pig spontaneously-beating atrium, was not blocked by propranolol nih.gov. This finding indicates that the increase in cardiac muscle contractility is not mediated through the stimulation of β-adrenergic receptors.

A key finding from these functional assays is the suggested interaction of this compound with purinergic receptors. The relaxant effects of this compound on both the guinea-pig ileum and pulmonary artery were significantly reduced in tissues that had been desensitized by prior exposure to adenosine triphosphate (ATP) nih.gov. This desensitization suggests that this compound may act as an agonist at purinergic receptors, or at least that its mechanism of action is dependent on a functional purinergic signaling pathway.

The following table summarizes the observed effects and inferred receptor interactions of this compound from these preclinical functional studies.

Table 1: Summary of this compound's Receptor Interaction Profile in Isolated Guinea-Pig Tissues

| Tissue | Agonist/Antagonist Investigated | Observed Effect of Antagonist on this compound's Action | Inferred Interaction |

|---|---|---|---|

| Ileum | Propranolol (β-antagonist) | No blockade of this compound-induced relaxation | No direct β-adrenergic agonism |

| Ileum | Prazosin (α1-antagonist) | No blockade of this compound-induced relaxation | No direct α1-adrenergic agonism |

| Ileum | Propranolol + Yohimbine (α2-antagonist) | Reduction of this compound-induced relaxation at high concentrations | Possible complex/indirect adrenergic interaction |

| Ileum | ATP (desensitization) | Reduction of this compound-induced relaxation | Possible purinergic receptor agonism/pathway interaction |

| Pulmonary Artery | Propranolol (β-antagonist) | No effect on this compound-induced relaxation | No β-adrenergic agonism |

| Pulmonary Artery | ATP (desensitization) | Significant attenuation of this compound-induced relaxation | Possible purinergic receptor agonism/pathway interaction |

| Atrium | Propranolol (β-antagonist) | No blockade of this compound-induced positive inotropic effect | No β-adrenergic agonism |

Cell-Based Functional Assays (excluding human clinical cell lines)

The preclinical pharmacological investigation of this compound has utilized cell-based functional assays in the form of isolated organ bath experiments with non-human tissues. These assays provide data on the physiological or pathological responses of a collection of cells within a tissue to the compound. The available research has focused on the effects of this compound on smooth and cardiac muscle tissues from guinea pigs.

Effects on Smooth Muscle

In isolated guinea-pig ileal longitudinal segments, this compound chloride demonstrated a concentration-dependent relaxation effect nih.gov. This indicates that this compound possesses smooth muscle relaxant properties in intestinal tissue. Similarly, in epinephrine-precontracted main pulmonary artery rings from guinea pigs, this compound also induced a concentration-dependent relaxation nih.gov. These findings suggest that this compound has a general relaxant effect on vascular smooth muscle.

The relaxant effect on the pulmonary artery was potentiated by pretreatment with quinacrine nih.gov. Since quinacrine is an inhibitor of phospholipase A2, this potentiation may suggest that the relaxant effect of this compound is independent of the arachidonic acid cascade, or that quinacrine has other actions that enhance this compound's effects.

Effects on Cardiac Muscle

In studies on guinea-pig spontaneously-beating atrium, this compound chloride produced a concentration-dependent increase in the force of contraction (positive inotropic effect) without affecting the heart rate nih.gov. Similar effects were observed in isolated perfused guinea-pig hearts, although at high concentrations, this compound inhibited both the contractility and the rate of the heart nih.gov. The positive inotropic effect of this compound on the atrium was significantly blocked by quinacrine nih.gov.

The following table provides a summary of the findings from these cell-based functional assays on isolated guinea-pig tissues.

Table 2: Functional Effects of this compound in Isolated Guinea-Pig Tissues

| Tissue Preparation | Effect of this compound | Modulatory Factors |

|---|---|---|

| Ileal Longitudinal Segments | Concentration-dependent relaxation | Effect reduced by ATP desensitization |

| Epinephrine-Precontracted Pulmonary Artery Rings | Concentration-dependent relaxation | Effect attenuated by ATP desensitization; Potentiated by quinacrine |

| Spontaneously-Beating Atrium | Concentration-dependent increase in contractility (positive inotropy); No effect on rate | Inotropic effect blocked by quinacrine |

| Isolated Perfused Heart | Increased contractility and rate at lower concentrations; Inhibition of both at high concentrations | Not specified |

Structure Activity Relationship Sar Studies of Oblongine and Its Analogs

Identification of Structural Determinants for Biological Activity

The biological activity of Oblongine (B106143) is intrinsically linked to its specific chemical structure, a benzylisoquinoline core. chemrxiv.org Studies investigating the antiplasmodial activity of alkaloids from Cissampelos pareira have provided insights into the structural features that may influence this particular activity. In one study, this compound, characterized as a benzylisoquinoline alkaloid lacking ether linkages, was evaluated alongside bisbenzylisoquinoline alkaloids like curine (B1669343) and O,O-dimethylcurine, which are rich in ether linkages. chemrxiv.org

The findings indicated that this compound displayed no significant antiplasmodial activity. chemrxiv.org In contrast, the bisbenzylisoquinoline alkaloids, curine and O,O-dimethylcurine, exhibited potent antiplasmodial effects. chemrxiv.org This comparison suggests that the presence of ether linkages, characteristic of the bisbenzylisoquinoline structure, may be a crucial structural determinant for significant antiplasmodial activity in this class of alkaloids. The absence of these linkages in the simpler benzylisoquinoline structure of this compound appears to correlate with a lack of notable activity in this specific assay. chemrxiv.org

This highlights how variations in the alkaloid scaffold and the presence or absence of specific functional groups, such as ether bridges, can profoundly impact biological outcomes. Further research involving a wider range of this compound analogs with systematic structural modifications would be necessary to comprehensively map the key pharmacophores and structural features required for various biological activities associated with the isoquinoline (B145761) alkaloid class.

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining how a compound interacts with biological targets such as enzymes and receptors, which are often chiral themselves. mhmedical.comnih.govsolubilityofthings.com Different stereoisomers of a compound can exhibit significantly different pharmacological profiles, including variations in potency, efficacy, and even the type of biological effect. nih.govsolubilityofthings.comnumberanalytics.com

This compound itself possesses chiral centers, leading to the existence of stereoisomers. For example, both (1S)-Oblongine and (R)-oblongine have been mentioned in the literature. nih.govumons.ac.be While specific detailed studies directly comparing the pharmacological efficacy of different stereoisomers of this compound are not extensively documented in the provided search results, the general principles of stereochemistry in drug action are highly relevant.

The differential interaction of enantiomers with chiral binding sites can result in one stereoisomer being significantly more active or having a different biological effect compared to its counterpart. nih.govsolubilityofthings.com This is because the precise spatial orientation of functional groups is essential for effective binding and signal transduction at the molecular level. nih.gov

Research on other chiral natural products and their analogs has demonstrated that even subtle differences in stereochemistry can lead to marked differences in biological activity. nih.gov Therefore, it is highly probable that the stereochemistry at the chiral center(s) of this compound influences its interactions with biological targets and consequently its pharmacological efficacy. Future SAR studies on this compound should ideally include the evaluation of individual stereoisomers to fully understand the role of stereochemistry in its biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate a compound's structural properties or descriptors to its biological activity. wikipedia.orgcollaborativedrug.com These models can then be used to predict the activity of new, untested compounds based on their structures, guiding the design and synthesis of novel analogs with desired properties. collaborativedrug.com

While the provided search results mention QSAR in the context of other compound classes, such as xanthoxyline derivatives and tricyclic guanidine (B92328) batzelladine compounds, and briefly list this compound alongside compounds in a QSAR study on antispasmodic activity, detailed QSAR studies specifically focused on this compound and a comprehensive series of its analogs are not extensively reported within these results. sigmaaldrich.comscience.gov

However, the principles of QSAR are directly applicable to the study of this compound's SAR. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for this compound and a series of its analogs with known biological activities, a QSAR model can be developed. wikipedia.org This model could identify which structural parameters are most strongly correlated with the observed activity.

For instance, if a series of this compound analogs were synthesized and tested for a specific activity, QSAR analysis could reveal the optimal range of values for certain descriptors (e.g., log P, molecular weight, specific substituent electronic effects) that lead to enhanced activity. This predictive capability is invaluable in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. collaborativedrug.com

The application of QSAR modeling to this compound and its growing number of analogs would provide a more quantitative understanding of the SAR and facilitate the rational design of compounds with improved potency, selectivity, or other desirable pharmacological characteristics.

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of a molecule that can be achieved through rotation around single bonds. fccc.edumit.edu Molecules are not rigid entities but exist as an ensemble of conformers, each with a specific three-dimensional shape and energy. The "bioactive conformation" is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target and elicits a response.

Understanding the preferred conformations of this compound and how these conformations might change upon interacting with a biological target is crucial for a complete understanding of its SAR. While the provided search results mention conformational analysis in the context of other isoquinoline alkaloids, specific detailed conformational analyses of this compound are not prominently featured. jfda-online.com

Computational methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the conformational landscape of a molecule like this compound. These methods can predict the relative energies of different conformers and identify the most stable ones. Molecular dynamics simulations can further provide insights into the flexibility of the molecule and the transitions between different conformations.

By combining conformational analysis with molecular docking studies, researchers can investigate how this compound fits into the binding site of its target protein (if the target is known) and determine the likely bioactive conformation. This involves evaluating the energy of interaction between different conformers of this compound and the target, taking into account factors such as shape complementarity, hydrogen bonding, and Van der Waals forces.

Identifying the bioactive conformation can inform the design of conformationally constrained analogs that are pre-organized in the desired shape for binding, potentially leading to increased potency and selectivity. Although specific data on this compound's conformational analysis and bioactive conformation is limited in the search results, these studies are essential for a comprehensive understanding of its SAR and for structure-based drug design efforts.

Advanced Analytical and Computational Methodologies in Oblongine Research

Chromatographic and Spectroscopic Methods for Research Applications

Chromatographic and spectroscopic techniques are fundamental in the study of natural products like Oblongine (B106143), enabling their separation from complex mixtures and the elucidation of their chemical structures.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-ESI-MSn) for Metabolite Analysis

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MSn) is a powerful tool employed in the analysis of metabolites, including alkaloids such as this compound, present in complex biological extracts. This hyphenated technique allows for the separation of individual compounds by HPLC, followed by their detection and structural characterization based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.

Studies on the alkaloids of Magnolia officinalis, which contains this compound, have utilized HPLC-ESI-MSn for the screening and tentative characterization of various alkaloids. mdpi.comresearchgate.net The method involves the extraction of plant material and subsequent analysis using specific chromatographic conditions. For instance, a method described for analyzing alkaloids in M. officinalis bark utilized a C18 column with a gradient elution program involving acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. mdpi.com Detection was performed using ESI-MSn in positive ion mode, with optimized parameters for skimmer voltage, capillary exit voltage, nebulizer pressure, dry temperature, and dry gas flow rate. mdpi.com Full-scan MS analysis was typically recorded over a specific mass range (e.g., m/z 100–1000). mdpi.com This approach, combining retention time data from HPLC with MSn fragmentation patterns, allows for the identification or tentative characterization of known and potentially new alkaloids within the complex extract. mdpi.com UHPLC-ESI-MS/MS, a more recent iteration offering higher resolution and sensitivity, is also employed for the rapid and accurate identification of chemical compounds in complex mixtures, including secondary metabolites. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, including this compound and its research intermediates. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used. researchgate.netscielo.org.zamdpi.com For instance, studies on alkaloids from Magnolia officinalis, including this compound, have utilized 1D and 2D NMR spectroscopic methods for complete structural characterization. mdpi.com Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly applied to determine the carbon-hydrogen framework and identify functional groups and their positions within the molecule. mdpi.comresearchgate.netmdpi.com Advanced 2D NMR techniques are particularly useful for overcoming challenges like signal overlap and for establishing through-bond and through-space correlations, which are crucial for confirming complex structures. scielo.org.zamdpi.com NMR spectroscopy is considered a cornerstone in structural elucidation, providing complementary structural information and insights into the chemical environment of molecules. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling techniques play a vital role in modern this compound research, complementing experimental studies by providing insights into its interactions with biological targets and predicting its pharmacokinetic properties.

Molecular Docking Simulations with Biological Targets

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules, such as this compound, with biological targets like proteins. This in silico method helps researchers understand how this compound might interact with specific enzymes or receptors at the molecular level.

Here is a table summarizing a reported molecular docking result for this compound:

| Compound | PubChem CID | Biological Target | Binding Affinity (Kcal/mol) | Source |

| This compound | 173713 | AI-2 quorum sensing | -14.8 | figshare.com |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. ebsco.comwikipedia.org In the context of this compound research, MD simulations can provide a dynamic view of its interactions with biological targets, offering more detailed insights than static docking studies.

MD simulations are used to study the behavior of atoms and molecules by modeling the forces and motions governing their interactions. ebsco.comwikipedia.org This method can be applied to analyze the dynamic evolution of a system, such as the complex formed between this compound and a target protein. By numerically solving Newton's equations of motion, MD simulations can reveal conformational changes in the ligand and receptor, the stability of the complex, and the strength of interactions over time. wikipedia.org While the search results mention molecular dynamics simulations in conjunction with molecular docking for compounds like this compound trifluoroacetate (B77799) researcher.life, the general application of MD in studying ligand-receptor interactions provides a framework for its use in understanding the dynamic binding of this compound to its targets. MD simulations contribute to a deeper understanding of the molecular mechanisms underlying the observed interactions.

In Silico ADME Prediction (focused on research insights, not clinical)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction utilizes computational models to estimate the pharmacokinetic properties of a compound. In research, these predictions provide valuable early insights into how a compound like this compound might behave within a biological system, guiding further experimental design and compound selection.

In silico ADME prediction is an essential part of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles. nih.govresearchgate.netf1000research.com These computational models predict various ADME parameters, such as absorption from the gastrointestinal tract, distribution within the body, metabolic pathways, and excretion. nih.govnih.gov While the focus here is on research insights rather than clinical applications, predicting these properties for this compound can inform researchers about its potential bioavailability, how it might be distributed to different tissues, how it could be metabolized, and how it might be eliminated. Tools and platforms are available that utilize various algorithms, including machine learning, to perform these predictions based on the compound's chemical structure. nih.govresearchgate.net Such predictions help researchers prioritize compounds for further investigation, understand potential reasons for observed in vitro activity (or lack thereof), and guide structural modifications in the design of related research compounds. researchgate.netf1000research.com Although specific in silico ADME data for this compound were not detailed in the search results, the general principles and widespread use of this methodology in research on bioactive compounds confirm its relevance to this compound studies. nih.govresearchgate.netf1000research.comnih.govjyoungpharm.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a powerful theoretical framework for investigating the electronic structure and properties of molecules, offering insights that complement experimental studies. For a complex molecule like this compound, these computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding its electronic behavior, reactivity, and potential interactions at a fundamental level. wikipedia.orgwikipedia.orgaspbs.commpg.deaps.orgscispace.comresearchgate.netarxiv.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that focuses on the electron density of a system to determine its electronic structure and properties. wikipedia.orgmpg.descispace.com By solving the Kohn-Sham equations, which are central to DFT, researchers can obtain information about the distribution of electrons within the molecule and calculate various electronic descriptors. wikipedia.org

A key aspect explored through quantum chemical calculations is the nature of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduossila.com The HOMO represents the orbital containing the highest-energy electrons, while the LUMO is the lowest-energy orbital that is empty. utexas.eduossila.com The energies of the HOMO and LUMO, and the energy difference between them (the HOMO-LUMO gap), are critical indicators of a molecule's reactivity, particularly in processes involving electron transfer. utexas.eduossila.comscielo.org.mxlibretexts.orgmasterorganicchemistry.com A smaller HOMO-LUMO gap often suggests higher reactivity and can influence a molecule's optical and electrical characteristics. scielo.org.mxlibretexts.org

Beyond FMOs and MEP, quantum chemical calculations can also yield other important electronic properties for this compound, including atomic partial charges, dipole moment, ionization potential, and electron affinity. scielo.org.mxresearchgate.netrsc.org These properties further contribute to a comprehensive understanding of the molecule's electronic nature and its propensity for various chemical interactions.

While quantum chemical calculations are a standard approach for characterizing the electronic properties of organic molecules like this compound, specific computational data detailing this compound's HOMO/LUMO energies, MEP surface, or other electronic descriptors were not found in the consulted literature. Such data, typically presented in tables detailing energy values, charge distributions, and graphical representations of MEP maps or molecular orbitals, would provide quantitative insights into this compound's electronic structure and support predictions about its chemical behavior and potential applications.

Despite the absence of specific computed data for this compound in the immediate search results, the application of quantum chemical methodologies, particularly DFT, remains a crucial avenue for future research to fully elucidate the electronic landscape of this compound and correlate these theoretical findings with its observed physical and chemical properties.

Future Directions and Emerging Research Avenues for Oblongine

Exploration of Unconventional Biological Targets and Mechanisms

Future studies aim to identify and characterize unconventional biological targets and elucidate novel mechanisms of action for oblongine (B106143). While some research has touched upon the potential targets of isoquinoline (B145761) alkaloids, including dopamine (B1211576) receptors, voltage-gated sodium channels, NMDA and mGlu1/5 receptors, and the spinal sigma-1 receptor, the specific interactions of this compound with a broader range of biological molecules remain an active area for investigation. nih.gov Exploring these unconventional targets could reveal previously unknown pharmacological properties and therapeutic potentials of this compound. Research may involve high-throughput screening assays, target deconvolution strategies, and advanced biochemical and biophysical techniques to identify proteins, enzymes, or pathways that interact with this compound beyond the conventionally studied systems.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

The development and application of advanced in vitro and organoid models are crucial for gaining a more comprehensive understanding of this compound's mechanisms of action. Traditional two-dimensional cell cultures often fail to fully recapitulate the complexity of native tissues and their microenvironments. uu.nl Advanced three-dimensional (3D) culture techniques, support systems like bioprinting, and dynamic culture systems offer more physiologically relevant platforms for research. uu.nl Organoids, which are 3D cell cultures derived from stem cells or primary tissues, mimic the structure and function of organs in vivo and provide a powerful tool for studying human development, disease modeling, and drug discovery. frontiersin.orgmdpi.com Future research on this compound can utilize these advanced models, including patient-derived organoids (PDOs), to investigate its effects in a more physiologically relevant context, explore its interactions within complex cellular environments, and study its impact on tissue-specific functions and pathways. mdpi.comfrontiersin.org Organoid-on-a-chip technology, integrating organoids with microfluidic devices, offers an even more sophisticated approach to mimicking in vivo conditions and studying dynamic interactions. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Biological Understanding

Integrating data from multiple omics disciplines, such as transcriptomics, proteomics, and metabolomics, is essential for achieving a comprehensive biological understanding of this compound's effects. creative-proteomics.commdpi.com Each omics layer provides unique insights into different aspects of a biological system: transcriptomics examines gene expression, proteomics studies protein abundance and function, and metabolomics analyzes the complete set of metabolites. creative-proteomics.commdpi.comresearchgate.net By integrating these datasets, researchers can gain a more holistic view of how this compound influences cellular processes, identify dysregulated pathways, and uncover the intricate interplay between genes, proteins, and metabolites in response to this compound exposure. creative-proteomics.commdpi.com This integrated approach can facilitate the identification of novel biomarkers and therapeutic targets, leading to a deeper understanding of this compound's biological impact. creative-proteomics.com

Strategic Development of Novel Research Tools and Fluorescent Probes

The strategic development of novel research tools, including fluorescent probes and chemical probes, is vital for advancing the study of this compound. Fluorescent probes are invaluable tools for imaging live cells and monitoring biological processes with high specificity and sensitivity. mdpi.commpg.dethermofisher.com Developing this compound-specific fluorescent probes would enable real-time tracking of its localization, distribution, and interactions within cells and tissues. mdpi.comnih.gov Chemical probes, which are small molecules used to perturb biological systems, can help elucidate the function of specific proteins or pathways targeted by this compound. nih.gov The development of high-quality, selective chemical probes for this compound's targets would provide powerful tools for dissecting its mechanisms of action and validating potential therapeutic targets. nih.gov These novel tools would significantly enhance the ability of researchers to study this compound at the molecular level and gain deeper insights into its biological activities.

Q & A

Q. How can computational modeling enhance traditional pharmacological studies of this compound?

- Methodological Answer: Combine in silico approaches with wet-lab

- Molecular docking to predict this compound’s interactions with receptors (e.g., adrenergic, purinergic).

- Systems biology models to simulate dose-dependent effects on blood pressure and cardiac output.

- Validate predictions with targeted in vitro assays (e.g., siRNA knockdown of candidate receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.